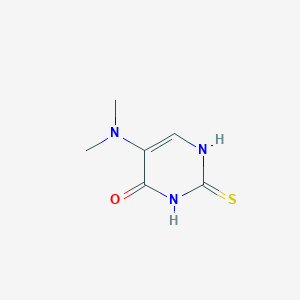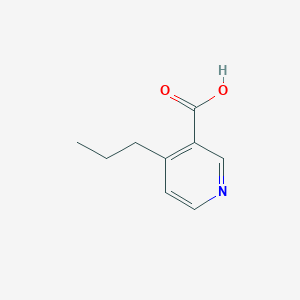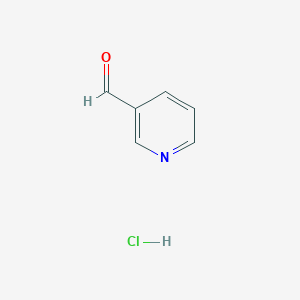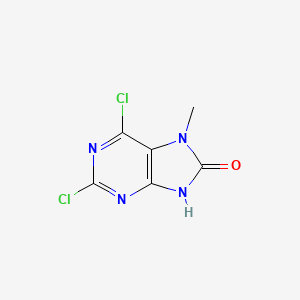
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is dispersed using an organic solvent . The hydrochloride form is obtained by neutralizing the product with ammonia water .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. The use of safer quenching agents and efficient separation techniques are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the pyrimidine ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Common in pyrimidine chemistry, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activities.
Industry: Utilized in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in pyrimidine metabolism, affecting cellular processes. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methyl group.
2,4-Diamino-5-aryl-6-substituted pyrimidines: Variants with different substituents on the pyrimidine ring.
Uniqueness
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group can affect its binding affinity to enzymes and its overall stability .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H9ClN4O |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2,4-diamino-6-methylpyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-2-3(10)4(6)9-5(7)8-2;/h10H,1H3,(H4,6,7,8,9);1H |
InChI Key |
WICDURBEMOASKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)


![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)



